molecular formula C16H15ClN2O B2719570 1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole CAS No. 871561-87-4

1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole

Cat. No.: B2719570
CAS No.: 871561-87-4
M. Wt: 286.76
InChI Key: XOQMELBNPUUNBG-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazoles are a key component of important biological molecules. For instance, the amino acid histidine, which is crucial in the catalytic functions of enzymes, has an imidazole side chain .


Synthesis Analysis

Imidazoles can be synthesized using several methods. One of the most common methods is the Debus-Radziszewski imidazole synthesis, where aldehydes are condensed with ammonium and alpha-haloketones to yield substituted imidazoles .


Molecular Structure Analysis

The imidazole ring is aromatic and follows Hückel’s rule of 4n+2 π electrons, contributing to its stability . The nitrogen atoms in the ring can act as a base, accepting protons and forming salts .


Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions, including N-alkylation and N-arylation, which involve the addition of alkyl or aryl groups to the nitrogen atom in the imidazole ring .


Physical and Chemical Properties Analysis

Imidazoles are generally stable compounds. They are often solids at room temperature and are soluble in water . The physical and chemical properties of a specific imidazole derivative, like “1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole”, would depend on the nature and position of its substituent groups.

Scientific Research Applications

Synthesis and Biological Activity

Research on imidazole derivatives, such as the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines, reveals their potential as antiulcer agents. Although not directly mentioning "1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole," these studies highlight the broader chemical family's relevance in drug discovery. The compounds synthesized demonstrated cytoprotective properties, showcasing the therapeutic potential of imidazole derivatives Starrett, Montzka, Crosswell, & Cavanagh, 1989.

Corrosion Inhibition

Imidazole derivatives have been investigated for their corrosion inhibition efficacy. In a study on the effect of different functional groups on the corrosion inhibition of mild steel, imidazole derivatives demonstrated significant potential, suggesting that similar compounds like "this compound" could find applications in protecting metals against corrosion Prashanth et al., 2021.

Synthesis and Chemical Properties

The synthesis of imidazole derivatives and their reactions offer insights into their chemical properties and potential applications in creating heterocyclic systems. Studies on the synthesis and reactions of 1,2-bis(trimethylsilyl)imines demonstrate the versatility of imidazole compounds in organic synthesis, suggesting a wide range of possible applications for "this compound" in the synthesis of complex molecules Buchwald & Rühlmann, 1979.

Antimicrobial and Cytotoxic Activities

Novel symmetrically and nonsymmetrically substituted N-heterocyclic carbene–silver acetate complexes have been synthesized and evaluated for their antimicrobial and cytotoxic activities. While this research does not directly address "this compound," it underscores the potential of imidazole-based compounds in developing new antimicrobial and anticancer agents Patil, Dietrich, Deally, Gleeson, Müller‐Bunz, Paradisi, & Tacke, 2010.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with imidazole and its derivatives depend on the specific compound. Some imidazoles are relatively safe to handle, while others may be toxic or have other hazardous properties .

Future Directions

Research into imidazoles continues to be a vibrant field, with new synthetic methods and applications being discovered. For instance, imidazoles are being investigated for their potential use in cancer treatment .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-20-11-16-18-14-7-2-3-8-15(14)19(16)10-12-5-4-6-13(17)9-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQMELBNPUUNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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